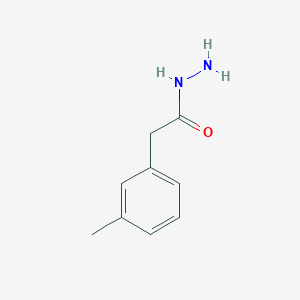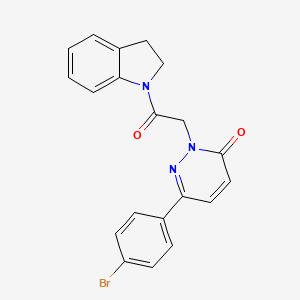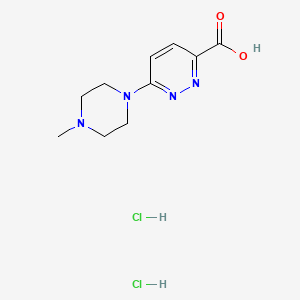
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, also known as MPD, is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various research fields. MPD is a heterocyclic compound that contains both pyridazine and piperazine rings, making it a unique molecule with diverse properties.
Mécanisme D'action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to decrease the levels of cortisol, which is a hormone involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for various research applications. However, this compound has some limitations, including its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride, including the development of novel drugs based on its inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. This compound's potential use as a radiotracer in PET imaging also requires further investigation. Additionally, the anxiolytic and antidepressant effects of this compound require further study to determine its potential use in the treatment of anxiety and depression.
Méthodes De Synthèse
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride involves the reaction of 4-methylpiperazine with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain this compound in its dihydrochloride salt form. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride has been extensively studied for its potential applications in various research fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. This property makes this compound a potential candidate for the development of novel drugs for the treatment of diseases such as Alzheimer's and glaucoma.
In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which is a non-invasive technique used for the diagnosis of various diseases.
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHHKWTCHQSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


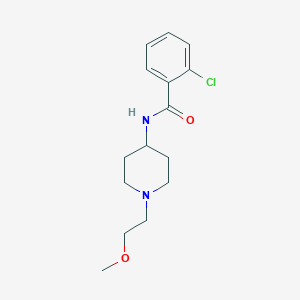

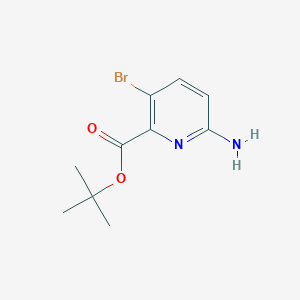

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)
![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
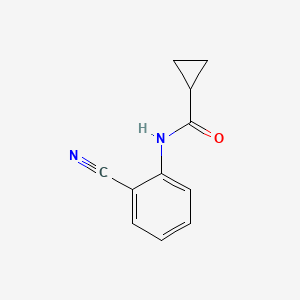
![N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide](/img/structure/B2723422.png)
